molecular formula C12H16ClNO3 B6171300 methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride CAS No. 2445786-09-2

methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Cat. No.: B6171300
CAS No.: 2445786-09-2
M. Wt: 257.71 g/mol
InChI Key: SMJAOTRIQJTYEE-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch reaction, where a benzaldehyde derivative reacts with an amine in the presence of an acid catalyst.

    Methoxylation: Introduction of the methoxy group at the 6-position is usually done via electrophilic aromatic substitution using methanol and a suitable catalyst.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.

    6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative with a methyl group at the 1-position.

Uniqueness

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2445786-09-2

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-15-9-5-8-3-4-13-7-11(8)10(6-9)12(14)16-2;/h5-6,13H,3-4,7H2,1-2H3;1H

InChI Key

SMJAOTRIQJTYEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)C(=O)OC.Cl

Purity

95

Origin of Product

United States

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